5-chloro-7-methyl-1H-indole-2-carboxylic acid
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Overview
Description
5-chloro-7-methyl-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their potential pharmaceutical applications . The synthesis of this compound involves the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Molecular Docking Studies : A series of compounds including 5-chloro-7-methyl-1H-indole-2-carboxylic acid were synthesized and characterized. Molecular docking studies were carried out to predict binding interactions with the target protein EGFR (G. Ganga Reddy et al., 2022).
Pharmaceutical Intermediates
- Key Intermediate in HIV NNRTI Preparation : A synthetic preparation described the creation of a key intermediate, relevant to phosphoindole inhibitors of HIV, involving a variant of this compound (B. Mayes et al., 2010).
- Pesticide Indoxacarb Intermediate : 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, an intermediate of pesticide Indoxacarb, was synthesized using a method involving a derivative of this compound (Li-Xia Jing, 2012).
Biocatalytic Synthesis
- Whole-Cell Biocatalytic Synthesis : Bacillus cereus WZZ006 strain was used for the biocatalytic synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an indoxacarb intermediate, demonstrating the potential of biocatalysis in the synthesis of complex organic compounds (Yinjun Zhang et al., 2019).
Spectroscopic and Computational Studies
- Spectroscopic Profiling : Methyl 5-methoxy-1H-indole-2-carboxylate, a variant of this compound, underwent spectroscopic (FT-IR, FT-Raman, UV, NMR) and computational studies, contributing to the understanding of its structural and electronic nature, which is crucial for the development of biologically active molecules (M. S. Almutairi et al., 2017).
Manufacturing Synthesis
- Large-Scale Manufacturing Synthesis : The large-scale manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, related to this compound, was explored, demonstrating the feasibility of large-scale production under optimized conditions (Yun-Sheng Huang et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes depend on the particular derivative and its target.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the particular derivative and its biological activity.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-7-methyl-1H-indole-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides, which are potent, selective, and orally bioavailable inhibitors of βII tryptase . This suggests that this compound may interact with enzymes such as tryptase and potentially influence their activity.
Cellular Effects
Indole derivatives are known to have various biologically vital properties and can influence cell function . They have been used in the treatment of cancer cells, microbes, and different types of disorders .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects through binding interactions with biomolecules .
Properties
IUPAC Name |
5-chloro-7-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHVBNGYTXIUNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-74-0 |
Source
|
Record name | 5-chloro-7-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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